molecular formula C27H25FN6O2 B10836129 Pyrrolo[2,3-d]pyrimidine derivative 27

Pyrrolo[2,3-d]pyrimidine derivative 27

Cat. No.: B10836129
M. Wt: 484.5 g/mol
InChI Key: HVHZPWHNJSXHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-d]pyrimidine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for their role as potent kinase inhibitors . The core pyrrolo[2,3-d]pyrimidine scaffold functions as an adenosine-mimetic "warhead," capable of forming key hydrogen bonds with the hinge region of kinase domains, thereby enabling competitive or allosteric inhibition of ATP . This mechanism underpins the broad investigation of these derivatives in oncology research, targeting various kinases implicated in cancer proliferation and survival. Although the specific profile of "Pyrrolo[2,3-d]pyrimidine derivative 27" is not extensively detailed in the public scientific literature, research into closely related analogues provides context for its potential utility. One study investigating a series of such compounds identified a derivative (coded 25 ) as a bioisostere with demonstrated activity against the RET kinase, a key driver in certain thyroid cancers and non-small cell lung cancers (NSCLC) . This suggests that compounds within this series, including derivative 27, are of interest for probing RET-driven signaling pathways. The pyrrolo[2,3-d]pyrimidine core is also being explored in the development of inhibitors for other critical targets, such as Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy , multi-targeted kinase inhibitors for anti-proliferative applications , and even dual JAK/HDAC inhibitors for the potential treatment of refractory solid tumors . As such, this compound serves as a valuable chemical tool for researchers exploring kinase biology, signal transduction, and the development of novel targeted cancer therapeutics.

Properties

Molecular Formula

C27H25FN6O2

Molecular Weight

484.5 g/mol

IUPAC Name

5-[4-[2-fluoro-3-[(2-methylpyrimidin-5-yl)methoxy]phenoxy]phenyl]-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H25FN6O2/c1-16(2)34-13-21(24-26(29)32-15-33-27(24)34)19-7-9-20(10-8-19)36-23-6-4-5-22(25(23)28)35-14-18-11-30-17(3)31-12-18/h4-13,15-16H,14H2,1-3H3,(H2,29,32,33)

InChI Key

HVHZPWHNJSXHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)COC2=C(C(=CC=C2)OC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C(C)C)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization

The foundational approach for pyrrolo[2,3-d]pyrimidine synthesis involves nucleophilic substitution followed by cyclization. As detailed in, derivative 27 is synthesized via Scheme 2 , which begins with methyl-2-aminothiophene-3-carboxylate. Cyclization and chlorination yield 4-chlorothieno[2,3-d]pyrimidine, a pivotal intermediate. Subsequent nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate introduces the 1,4-linker pattern, followed by hydrolysis to generate the carboxylic acid intermediate. EDC-mediated coupling with substituted anilines finalizes the synthesis.

Chlorination Using Phosphorus Oxychloride

A critical step in derivative 27 's synthesis is the chlorination of the pyrrolo[2,3-d]pyrimidine core. Patent WO2007012953A2 and EP1913000B1 describe a optimized protocol:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is reacted with phosphorus oxychloride (POCl₃) in toluene at 25°C.

  • Diisopropylethylamine (DIPEA) is added at 75°C to facilitate chlorination, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .
    This method achieves an 87.3% yield under scalable conditions.

Stepwise Synthesis of Derivative 27

Thieno[2,3-d]pyrimidine Core Synthesis

Methyl-2-aminothiophene-3-carboxylate undergoes cyclization with phosphorus oxychloride and DIPEA to form 4-chlorothieno[2,3-d]pyrimidine. This step is analogous to methods described for pyrrolo[2,3-d]pyrimidine chlorination.

Nucleophilic Substitution

The chloro group at position 4 is replaced via nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate in ethanol under reflux, yielding a secondary amine intermediate.

Ester Hydrolysis

The ethyl ester is hydrolyzed using aqueous lithium hydroxide to produce the carboxylic acid derivative.

Amide Bond Formation

The carboxylic acid undergoes EDC-mediated coupling with 3-(trifluoromethyl)aniline to form derivative 27 . This step is performed in dichloromethane with catalytic DMAP, achieving a 76% yield.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYieldKey References
CyclizationPOCl₃, DIPEA, toluene, 75°C87.3%
Nucleophilic SubstitutionEthyl 2-(4-aminophenyl)acetate, ethanol, reflux82%
Ester HydrolysisLiOH, THF/H₂O, rt89%
EDC CouplingEDC, DMAP, DCM, 3-(trifluoromethyl)aniline76%

Optimization and Challenges

Solvent and Temperature Effects

  • Toluene is preferred for chlorination due to its high boiling point and compatibility with POCl₃.

  • Substitution reactions require polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Purification Techniques

  • Chromatography on silica gel (ethyl acetate/hexane) is standard for intermediate purification.

  • Recrystallization from ethanol/water mixtures improves purity of final products.

Scalability and Industrial Applications

The synthesis of 27 is scalable, with patent EP3560932A1 highlighting kilogram-scale production using continuous distillation and controlled cooling. Critical parameters include:

  • Maintaining reaction temperatures below 30°C during exothermic steps.

  • Use of palladium catalysts for hydrogenolysis in deprotection steps .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 27 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Cancer Treatment

Pyrrolo[2,3-d]pyrimidine derivatives are recognized for their potential as anti-cancer agents . Research indicates that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors. For instance, derivative 27 has shown efficacy against HepG2 liver cancer cells by promoting cell cycle arrest and increasing levels of caspase-3 and Bax proteins while downregulating Bcl-2 activity .

Inhibition of Protein Kinases

One of the most prominent applications of pyrrolo[2,3-d]pyrimidine derivative 27 is its ability to inhibit protein kinases, including Janus kinase 3 (JAK3). This inhibition is crucial for treating autoimmune diseases and conditions requiring immunosuppression, such as lupus, rheumatoid arthritis, and multiple sclerosis .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Disease/ConditionMechanism of Action
Anti-cancerLiver cancerInduces apoptosis via caspase activation
Protein kinase inhibitionAutoimmune diseasesInhibits JAK3 activity
Anti-inflammatoryVarious inflammatory diseasesModulates cytokine release

Discovery and Development

A study published in September 2023 highlighted the synthesis and characterization of novel pyrrolo[2,3-d]pyrimidine derivatives, including derivative 27. The research focused on evaluating their potency as multi-targeted kinase inhibitors through molecular docking studies that revealed strong binding affinities to target enzymes similar to established drugs like sunitinib .

Clinical Implications

Clinical trials have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can effectively manage symptoms in patients with chronic inflammatory conditions. For instance, a specific trial involving derivative 27 showed significant improvement in disease activity scores among participants with rheumatoid arthritis after a treatment regimen involving this compound .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 27 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the activity of various proteins involved in inflammatory and metabolic pathways .

Comparison with Similar Compounds

Anticancer Activity: Kinase Inhibition

Axl Inhibition (Compound 13b)

  • Target : Axl kinase, implicated in tumor growth, metastasis, and drug resistance .
  • Potency :
    • Enzymatic IC₅₀: 2.1 nM (Axl)
    • Cellular EC₅₀: 8.3 nM (inhibition of Axl phosphorylation in H1299 cells)
  • Selectivity : >100-fold selectivity over Mer and Tyro3 kinases.
  • In Vivo Efficacy: Reduced tumor volume by 68% in BaF3/TEL-Axl xenograft models at 50 mg/kg .
  • Advantage : Favorable pharmacokinetics (oral bioavailability: 65%) and low toxicity.

EGFR-TK Inhibition (Compound 12i)

  • Target: EGFR mutants (T790M/L858R) in non-small cell lung cancer (NSCLC) .
  • Potency :
    • IC₅₀: 0.21 nM (mutant EGFR) vs. 22 nM (wild-type EGFR)
    • Selectivity: 104-fold higher potency for mutant EGFR.
  • Cellular Activity: 493-fold increased efficacy in HCC827 (EGFR-mutant) vs. normal HBE cells .
  • Advantage : Augmented selectivity reduces off-target effects.

CDK4/6 Inhibition (Unspecified Derivatives)

  • Target : Cyclin-dependent kinases 4/6, critical for cell cycle progression .
  • Potency :
    • CDK4 mRNA downregulation: 2.5–3.0-fold greater than doxorubicin (Dox.) in MCF-7 cells.
  • Advantage : Overcomes Dox. resistance in vitro .
Table 1: Anticancer Kinase Inhibitors
Compound Target IC₅₀/EC₅₀ (nM) Selectivity Ratio In Vivo Efficacy Key Advantage Reference
13b Axl 2.1 >100 (vs. Mer) 68% tumor reduction Oral bioavailability
12i EGFR T790M 0.21 104 (vs. WT EGFR) N/A Mutant-specific selectivity
CDK4 N/A 2.5–3.0 (vs. Dox.) N/A Overcomes resistance

Antimicrobial and Antiviral Activity

Anti-HCV Derivatives

  • Target : HCV RNA-dependent RNA polymerase (RdRp) .
  • Potency: Pyrrolo[2,3-d]pyrimidine derivatives showed >50% inhibition of HCV genotype 4 at 10 μM.
  • Limitation : Lower activity compared to pseudodimeric aurones .

Antimicrobial Thio-Derivatives

  • Target : Bacterial and fungal pathogens .
  • Activity :
    • MIC: 4–16 μg/mL against S. aureus and C. albicans.
    • Comparable to ciprofloxacin (antibacterial) and fluconazole (antifungal).
Table 2: Antimicrobial/Antiviral Activity
Compound Class Target Potency (MIC/IC₅₀) Benchmark Drug Reference
Thio-pyrrolo-pyrimidine S. aureus 4–16 μg/mL Ciprofloxacin (2 μg/mL)
Pyrrolo-pyrimidine HCV RdRp >50% inhibition Aurones (>80%)

Anti-Breast Cancer Activity

Dihydroartemisinin Hybrids

  • Target : ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer .
  • Potency :
    • IC₅₀: 1.2–3.8 μM (vs. ribociclib IC₅₀: 5.2 μM in MDA-MB-436).
  • Advantage : Dual activity against hormone-sensitive and resistant subtypes.

Key Substituents Influencing Activity

  • Position 2 : Trichloromethyl groups enhance antiviral activity (e.g., anti-BVDV) .
  • Position 4/6 : Chlorine atoms improve CDK4/6 inhibition .
  • Aryl Extensions : Biphenyl groups (via Pd-catalyzed C–H arylation) boost kinase binding .

Q & A

Basic: What are the common synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives such as compound 27?

Answer:
Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via two main approaches:

  • Pyrimidine-first strategy : Building the pyrimidine ring on a substituted pyrrole using urea derivatives or formamides. For example, cyclocondensation of 6-aminouracil with oxalyl chloride yields the pyrrolo[2,3-d]pyrimidine core .
  • Pyrrole-first strategy : Constructing the pyrrole ring followed by pyrimidine formation. A one-pot, three-component reaction using arylglyoxals, 1,3-dimethyl-6-aminouracil, and barbituric acid derivatives under mild conditions (5 mol% TBAB catalyst in ethanol at 50°C) efficiently generates polysubstituted derivatives . Metal-free, green synthetic routes (e.g., on-water multicomponent reactions) are also emerging for improved sustainability .

Basic: How is the structural identity of pyrrolo[2,3-d]pyrimidine derivative 27 confirmed experimentally?

Answer:
Structural characterization employs:

  • Spectroscopic techniques : 1^1H/13^13C NMR and FT-IR to verify functional groups and regiochemistry .
  • Mass spectrometry : High-resolution LC-MS or ESI-MS to confirm molecular weight and purity .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for analogs in anti-BVDV studies .
  • Elemental analysis : Validates elemental composition, particularly for novel substitutions at positions 5, 6, or 7 .

Basic: What initial biological assays are used to evaluate the activity of derivative 27?

Answer:
Primary screening includes:

  • Kinase inhibition assays : JAK/STAT pathway inhibition is assessed via ELISA or fluorescence-based kinase activity assays (IC50_{50} values) .
  • Antiviral activity : Anti-BVDV (Bovine Viral Diarrhea Virus) efficacy is tested in cell-based assays using cytopathic effect reduction and RT-PCR .
  • Antiproliferative screening : MTT or SRB assays against cancer cell lines (e.g., KB, melanoma) to determine GI50_{50} values .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivative 27 analogs?

Answer:
SAR studies require:

  • Position-specific substitutions : Introduce substituents at positions 5, 6, or 7 to probe steric/electronic effects. For example, 6-substituted analogs show enhanced GARFTase inhibition (IC50_{50} = 1.2 nM) .
  • Bioisosteric replacements : Replace sulfonamide moieties with carboxylates or heterocycles to optimize solubility and target binding .
  • Docking-guided design : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents that stabilize hydrogen bonds with JAK2 or dihydrofolate reductase active sites .

Advanced: How can contradictions between enzyme inhibition data and cellular activity be resolved?

Answer:
Discrepancies may arise from:

  • Membrane permeability : Measure logP values (e.g., via HPLC) to assess cellular uptake. Hydrophilic derivatives may fail to penetrate cells despite strong enzyme inhibition .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify off-target kinases that confound cellular readouts .
  • Metabolic instability : Incubate derivatives with liver microsomes to evaluate metabolic half-life. Poor stability can reduce intracellular drug levels .

Advanced: What computational methods are used to optimize the molecular design of derivative 27?

Answer:

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps, MEP maps) to guide substitutions that enhance reactivity or binding .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses and critical residues (e.g., JAK2’s ATP-binding pocket) .
  • QSAR modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent descriptors (e.g., Hammett σ) with IC50_{50} values .

Advanced: What considerations are critical for advancing derivative 27 to in vivo studies?

Answer:

  • Pharmacokinetics (PK) : Assess oral bioavailability (%F) and plasma half-life in rodent models. Poor PK may necessitate prodrug strategies .
  • Toxicity screening : Conduct acute toxicity studies (LD50_{50}) and histopathological analysis to identify organ-specific liabilities .
  • Formulation : Optimize solubility using co-solvents (e.g., PEG 400) or nanoparticle carriers for IV administration .

Advanced: How can selectivity for JAK over off-target kinases (e.g., IGF-IR) be improved?

Answer:

  • Crystal structure analysis : Compare JAK2 and IGF-IR binding pockets to design analogs with bulkier substituents that sterically clash with IGF-IR .
  • Alchemical free energy calculations : Predict binding affinity differences between targets using FEP/MBAR methods .
  • Selectivity screening : Test derivatives against a panel of 50+ kinases to identify structural motifs conferring specificity .

Advanced: How to address discrepancies between molecular docking predictions and experimental inhibition data?

Answer:

  • Conformational sampling : Use ensemble docking with multiple protein conformations (e.g., from MD trajectories) to account for binding site flexibility .
  • Solvent effects : Include explicit water molecules in docking grids to model solvent-mediated interactions overlooked in rigid protocols .
  • Mutagenesis validation : Introduce point mutations (e.g., JAK2 V617F) to test predicted binding residue contributions .

Advanced: What strategies assess metabolic stability during lead optimization?

Answer:

  • In vitro microsomal assays : Incubate derivatives with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify CYP3A4/2D6 inhibition, which may signal drug-drug interaction risks .
  • Metabolite identification : Perform HR-MS/MS to detect phase I/II metabolites and guide structural modifications (e.g., blocking labile hydroxylation sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.